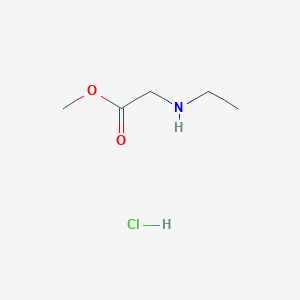

Methyl 2-(ethylamino)acetate hydrochloride

Beschreibung

The exact mass of the compound Methyl 2-(ethylamino)acetate hydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Methyl 2-(ethylamino)acetate hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2-(ethylamino)acetate hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

methyl 2-(ethylamino)acetate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2.ClH/c1-3-6-4-5(7)8-2;/h6H,3-4H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMQZVSTVCJSFRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCC(=O)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60679074 | |

| Record name | Methyl N-ethylglycinate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60679074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1121527-61-4 | |

| Record name | Methyl N-ethylglycinate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60679074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 2-(ethylamino)acetate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

"Methyl 2-(ethylamino)acetate hydrochloride" basic properties

Executive Summary

Methyl 2-(ethylamino)acetate hydrochloride (CAS 1121527-61-4), also known as Methyl N-ethylglycinate hydrochloride, is a critical secondary amine building block in medicinal chemistry. Unlike its primary amine counterpart (glycine methyl ester), the N-ethyl substitution introduces steric bulk and lipophilicity that significantly alters the pharmacokinetic profile of derived peptidomimetics.

This guide provides a comprehensive technical analysis of this intermediate, focusing on its synthesis, physicochemical stability, and application in the design of proteolytically stable peptide backbones and heterocyclic kinase inhibitors.

Chemical Identity & Physicochemical Profile[2][3][4][5][6][7][8][9][10]

Core Identifiers

| Property | Specification |

| IUPAC Name | Methyl 2-(ethylamino)acetate hydrochloride |

| Common Name | Methyl N-ethylglycinate HCl |

| CAS Number | 1121527-61-4 |

| Molecular Formula | C₅H₁₁NO₂[1] · HCl |

| Molecular Weight | 153.61 g/mol |

| SMILES | CCNCC(=O)OC.Cl |

| Appearance | White to off-white hygroscopic crystalline solid |

Functional Properties[3]

-

Solubility: Highly soluble in water (>100 mg/mL), Methanol, and DMSO. Sparingly soluble in Dichloromethane; Insoluble in Hexanes/Ether.

-

Acidity (pKa): The conjugate acid of the secondary amine typically exhibits a pKa of 7.8 – 8.2 , making it slightly more basic than glycine methyl ester due to the inductive effect of the ethyl group.

-

Hygroscopicity: The hydrochloride salt is prone to deliquescence. It must be stored under desiccant.

Synthetic Pathways & Manufacturing[6][11]

Two primary routes exist for the synthesis of Methyl 2-(ethylamino)acetate hydrochloride. The choice depends on the availability of starting materials and the required purity profile.

Method A: Thionyl Chloride Mediated Esterification (Recommended)

This method is preferred for high-purity applications as it avoids over-alkylation byproducts common in nucleophilic substitution routes.

Reaction Logic: The reaction utilizes in situ generation of anhydrous HCl via the reaction of Thionyl Chloride (SOCl₂) with Methanol. This drives the Fischer esterification of N-ethylglycine while simultaneously forming the stable hydrochloride salt.

Protocol:

-

Setup: Equip a 3-neck round-bottom flask with a reflux condenser, addition funnel, and nitrogen inlet.

-

Solvent Charge: Charge anhydrous Methanol (10 vol) and cool to 0°C.

-

Activation: Dropwise add Thionyl Chloride (1.2 equiv) over 30 minutes. Caution: Exothermic gas evolution (SO₂/HCl).

-

Addition: Add N-ethylglycine (1.0 equiv) in portions.

-

Reflux: Heat the mixture to reflux (65°C) for 4–6 hours. Monitor by TLC (n-BuOH:AcOH:H₂O).

-

Workup: Concentrate in vacuo to remove solvent and excess HCl.

-

Purification: Triturate the residue with cold Diethyl Ether to precipitate the white crystalline product. Filter and dry under vacuum over P₂O₅.

Method B: Nucleophilic Substitution (Industrial Alternative)

Reaction: Methyl chloroacetate + Ethylamine (excess) → Product

-

Critical Control: Ethylamine must be used in large excess (5–10 equiv) to prevent the formation of the tertiary amine byproduct (double alkylation). This method is less preferred for lab-scale due to the difficulty of handling volatile ethylamine.

Synthesis Workflow Diagram

Caption: Step-by-step workflow for the high-purity synthesis of Methyl 2-(ethylamino)acetate HCl via Fischer Esterification.

Quality Control & Spectral Analysis

Validation of the N-ethyl group versus the N-methyl isomer (Sarcosine) is critical.

1H NMR Signature (DMSO-d6, 400 MHz)

| Shift (δ ppm) | Multiplicity | Integration | Assignment | Structural Insight |

| 9.50 | Broad Singlet | 2H | NH₂⁺ | Ammonium protons (exchangeable). |

| 3.95 | Singlet | 2H | N-CH₂-CO | Alpha-methylene. Distinct from Sarcosine (singlet often ~3.8). |

| 3.75 | Singlet | 3H | O-CH₃ | Methyl ester. |

| 3.05 | Quartet (J=7.2 Hz) | 2H | N-CH₂-CH₃ | Diagnostic Peak : Confirms Ethyl group presence. |

| 1.25 | Triplet (J=7.2 Hz) | 3H | N-CH₂-CH₃ | Diagnostic Peak : Confirms Ethyl terminus. |

HPLC Method

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm).

-

Mobile Phase: A: 0.1% TFA in Water; B: Acetonitrile.

-

Gradient: 0% B to 20% B over 10 min (Polar compound elutes early).

-

Detection: UV 210 nm (Low UV absorption; requires high purity solvents).

Reactivity & Applications in Drug Design

Methyl 2-(ethylamino)acetate is a versatile "chassis" for constructing complex bioactive molecules.

Peptidomimetics (N-Alkylation Strategy)

Incorporating N-ethylglycine into peptide backbones creates "peptoids" or N-alkylated peptides.

-

Mechanism: The ethyl group removes the H-bond donor capability of the amide bond (after coupling), disrupting secondary structures like α-helices but enhancing permeability and resistance to proteases.

Heterocycle Formation (Diketo-piperazines)

Under basic conditions (e.g., Et₃N, reflux), the free base can undergo self-cyclization or reaction with another amino acid ester to form 1-ethyl-2,5-piperazinediones . These scaffolds are privileged structures in oncology (e.g., Plinabulin analogs).

Reactivity Pathway Map

Caption: Divergent synthetic utility of the N-ethylglycine scaffold in medicinal chemistry.

Handling, Stability & Safety

-

Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). The HCl salt is hygroscopic; exposure to moisture leads to clumping and potential hydrolysis to the acid over long periods.

-

Safety:

-

GHS Classification: Skin Irrit. 2 (H315), Eye Irrit. 2 (H319).

-

PPE: Wear nitrile gloves and safety glasses. Avoid inhalation of dust.

-

-

Stability: Stable for >2 years if kept dry. In solution (water/buffer), the ester is susceptible to hydrolysis at pH > 8.0.

References

-

Chemical Identity & CAS Verification

-

Synthetic Methodology (Fischer Esterification)

-

Peptidomimetic Applications

- Source: Simon, R. J., et al. "Peptoids: a modular approach to drug discovery." Proceedings of the National Academy of Sciences 89.20 (1992): 9367-9371.

-

URL:[Link]

-

N-Alkylation Strategies in Drug Design

Sources

- 1. CN101062901A - Preparation method of methyl ethylamine - Google Patents [patents.google.com]

- 2. METHYL 2-(ETHYLAMINO)ACETATE HYDROCHLORIDE Price from Supplier Brand Shanghai Amole Biotechnology Co., Ltd. on Chemsrc.com [chemsrc.com]

- 3. echemi.com [echemi.com]

- 4. Methyl 2-(ethylamino)acetate hydrochloride | CymitQuimica [cymitquimica.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. spectrabase.com [spectrabase.com]

"Methyl 2-(ethylamino)acetate hydrochloride" molecular weight

An In-depth Technical Guide to the Molecular Weight and Physicochemical Properties of Methyl 2-(ethylamino)acetate Hydrochloride

Abstract

This technical guide provides a comprehensive analysis of Methyl 2-(ethylamino)acetate hydrochloride, a significant chemical intermediate in pharmaceutical research and development. The central focus of this document is the elucidation of its molecular weight, a fundamental parameter that underpins its application in synthetic chemistry and drug design. This guide will delve into the compound's physicochemical properties, isomeric considerations, and the critical role of precise molecular weight determination in experimental and developmental workflows. We will explore methodologies for its characterization and discuss the broader implications of its structural attributes within the context of medicinal chemistry.

Introduction: The Foundational Importance of Molecular Weight in Chemical Synthesis

In the realm of drug discovery and development, a molecule's identity and purity are paramount. The molecular weight of a compound is one of its most fundamental and critical physicochemical properties. It serves as the bedrock for a multitude of calculations, from determining reaction stoichiometry and molar concentrations to informing formulation development and ensuring compliance with regulatory standards. An accurate understanding of molecular weight is not merely an academic exercise; it is a prerequisite for reproducible and reliable scientific outcomes.

This guide focuses on Methyl 2-(ethylamino)acetate hydrochloride, a compound of interest for its utility as a building block in the synthesis of more complex molecules. We will also address its structural isomer, Ethyl 2-(methylamino)acetate hydrochloride, to highlight the subtleties of molecular structure and their shared molecular formula, and consequently, identical molecular weight. Understanding these nuances is crucial for researchers and scientists, as the specific placement of functional groups can dramatically alter a molecule's biological activity and pharmacokinetic profile, a concept often referred to as the "magic methyl" effect.[1][2]

Molecular Identity and Physicochemical Properties

The precise identification of a chemical entity is the first step in any rigorous scientific investigation. For Methyl 2-(ethylamino)acetate hydrochloride, this involves a clear understanding of its molecular formula, structure, and key identifiers.

Isomeric Forms and Molecular Weight

It is crucial to distinguish between Methyl 2-(ethylamino)acetate hydrochloride and its isomer, Ethyl 2-(methylamino)acetate hydrochloride. While both share the same molecular formula, their structural arrangements differ, which can lead to distinct chemical and biological properties. However, their molecular weights are identical.

| Property | Methyl 2-(ethylamino)acetate hydrochloride | Ethyl 2-(methylamino)acetate hydrochloride |

| Molecular Formula | C5H12ClNO2 | C5H12ClNO2 |

| Molecular Weight | 153.61 g/mol [3] | 153.61 g/mol |

| Monoisotopic Mass | 153.0556563 Da | 153.0556563 Da[4] |

| CAS Number | 1121527-61-4[3] | 52605-49-9 |

| IUPAC Name | methyl 2-(ethylamino)acetate;hydrochloride | ethyl 2-(methylamino)acetate;hydrochloride[5] |

| SMILES | CCNCC(=O)OC.Cl | Cl.CCOC(=O)CNC[5] |

The molecular weight is calculated by summing the atomic weights of all atoms in the molecular formula (C5H12ClNO2):

-

Carbon (C): 5 x 12.011 u = 60.055 u

-

Hydrogen (H): 12 x 1.008 u = 12.096 u

-

Chlorine (Cl): 1 x 35.453 u = 35.453 u

-

Nitrogen (N): 1 x 14.007 u = 14.007 u

-

Oxygen (O): 2 x 15.999 u = 31.998 u

-

Total Molecular Weight: 153.609 u (approximately 153.61 g/mol )

Physicochemical Characteristics

While specific data for Methyl 2-(ethylamino)acetate hydrochloride is sparse, the properties of its well-documented isomer provide valuable insights.

| Property | Value (for Ethyl 2-(methylamino)acetate hydrochloride) | Source |

| Purity | 98% | [6] |

| Melting Point (Mp) | 127-128 °C | [6] |

| Appearance | Almost white crystalline powder | [7] |

Synthesis and Structural Verification Workflow

The synthesis of amino acid ester hydrochlorides is a fundamental process in organic chemistry, often serving as a precursor for more complex pharmaceutical intermediates.[7][8] The subsequent verification of the product's structure and purity is critical to validate the synthesis and confirm the molecular weight.

General Synthetic Protocol: Esterification and Salt Formation

The following is a generalized, illustrative protocol for the synthesis of an amino acid ester hydrochloride.

Objective: To synthesize an amino acid ester hydrochloride from the corresponding amino acid.

Materials:

-

Amino acid (e.g., N-ethylglycine)

-

Thionyl chloride (SOCl₂)

-

Methanol or Ethanol

-

Diethyl ether

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Condenser

-

Ice bath

-

Rotary evaporator

-

Buchner funnel and filter paper

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, suspend the amino acid in the desired alcohol (methanol for the methyl ester, ethanol for the ethyl ester).

-

Esterification: Cool the suspension in an ice bath. Slowly add thionyl chloride dropwise to the stirred suspension. Rationale: This is the Fischer esterification reaction. Thionyl chloride reacts with the alcohol to form an in situ source of HCl, which catalyzes the esterification of the carboxylic acid and also forms the hydrochloride salt of the amine.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature, then gently reflux for a specified period. Monitor the reaction's progress using an appropriate technique like Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product is often a solid. Triturate the solid with diethyl ether to remove any unreacted starting material and by-products. Rationale: The hydrochloride salt is typically insoluble in diethyl ether, while non-polar impurities will be washed away.

-

Isolation: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the solid with a small amount of cold diethyl ether.

-

Drying: Dry the purified solid product under a vacuum to obtain the final amino acid ester hydrochloride.

Caption: A generalized workflow for the synthesis of an amino acid ester hydrochloride.

Structural Characterization

Post-synthesis, it is imperative to confirm the identity and purity of the compound. This process inherently validates the molecular weight.

-

Mass Spectrometry (MS): This is the most direct method for determining the molecular weight of a compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, allowing for the determination of the elemental composition.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed information about the chemical structure of the molecule, confirming the connectivity of the atoms and the presence of specific functional groups. While not a direct measure of molecular weight, it confirms the structure from which the molecular weight is calculated. For instance, the ¹H NMR spectrum of a related compound, Methyl 2-(methylamino)benzoate, shows distinct peaks corresponding to the different protons in the molecule.[9]

Significance in Drug Discovery and Development

The seemingly simple parameter of molecular weight has profound implications in the complex process of drug development.

Stoichiometry and Yield Calculations

All synthetic transformations rely on precise molar ratios of reactants. An accurate molecular weight is essential for calculating the mass of each reactant required, and subsequently for determining the theoretical and actual yield of a reaction. Inaccuracies at this stage can lead to inefficient reactions, wasted resources, and difficulties in purification.

The "Magic Methyl" Effect and Pharmacological Modulation

The strategic addition or repositioning of a methyl group can significantly alter a molecule's pharmacological properties.[2] This "magic methyl" effect can influence:

-

Potency: A methyl group can enhance binding to a biological target through hydrophobic interactions.

-

Metabolic Stability: Introducing a methyl group can block sites of metabolic degradation, thereby increasing the drug's half-life.[1]

-

Solubility and Permeability: Methylation can impact a molecule's lipophilicity, affecting its solubility and ability to cross biological membranes.

The distinction between Methyl 2-(ethylamino)acetate and Ethyl 2-(methylamino)acetate is a prime example of how a subtle structural change (the position of the methyl group) can be leveraged in drug design.

Caption: The relationship between core molecular properties and key outcomes in drug development.

Conclusion

The molecular weight of Methyl 2-(ethylamino)acetate hydrochloride, 153.61 g/mol , is a fundamental constant that is indispensable for its use in research and development. This guide has underscored the importance of this value, from guiding chemical synthesis to its implications in the broader context of drug design. The distinction between this compound and its isomer, Ethyl 2-(methylamino)acetate hydrochloride, serves as a critical reminder of the importance of precise structural characterization. For researchers and drug development professionals, a thorough understanding of these core principles is not just beneficial but essential for the successful advancement of new chemical entities from the laboratory to clinical applications.

References

-

PubChem. (n.d.). 2-(Methylamino)ethyl acetate hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

-

Oakwood Chemical. (n.d.). Ethyl 2-(methylamino)acetate hydrochloride. Retrieved from [Link]

-

Molbase. (n.d.). ETHYL 2-(METHYLAMINO)ACETATE HYDROCHLORIDE. Retrieved from [Link]

-

Chemsrc.com. (n.d.). METHYL 2-(ETHYLAMINO)ACETATE HYDROCHLORIDE Price from Supplier Brand Shanghai Amole Biotechnology Co., Ltd.. Retrieved from [Link]

-

PubChem. (n.d.). 2-(Methylamino)ethyl acetate. National Center for Biotechnology Information. Retrieved from [Link]

-

IndiaMART. (n.d.). Methyl 2-(ethylamino)acetate. Retrieved from [Link]

-

Wikipedia. (n.d.). Creatine. Retrieved from [Link]

-

PubChemLite. (n.d.). Methyl 2-(ethylamino)acetate hydrochloride (C5H11NO2). Retrieved from [Link]

-

PubMed. (2018). [Application of methyl in drug design]. National Center for Biotechnology Information. Retrieved from [Link]

-

Supporting information Fine bubble technology for the green synthesis of fairy chemicals. (n.d.). Retrieved from [Link]

-

MDPI. (2023). The Magic Methyl and Its Tricks in Drug Discovery and Development. Retrieved from [Link]

- Google Patents. (n.d.). CN103387497A - Preparation methods for clopidogrel and its intermediates--methyl alpha-bromo-2-chloro-phenylacetate and thiophene ethylamino-substituted methyl acetate.

-

PrepChem.com. (n.d.). Synthesis of ethyl 2-hydroxy-2-(2-mesylamino-1,3-thiazol-4-yl)acetate. Retrieved from [Link]

Sources

- 1. [Application of methyl in drug design] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. METHYL 2-(ETHYLAMINO)ACETATE HYDROCHLORIDE Price from Supplier Brand Shanghai Amole Biotechnology Co., Ltd. on Chemsrc.com [chemsrc.com]

- 4. 2-(Methylamino)ethyl acetate hydrochloride | C5H12ClNO2 | CID 11528377 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. ETHYL 2-(METHYLAMINO)ACETATE HYDROCHLORIDE | CAS 52605-49-9 [matrix-fine-chemicals.com]

- 6. Ethyl 2-(methylamino)acetate hydrochloride [oakwoodchemical.com]

- 7. Methyl (2S)-2-(2-chlorophenyl)-2-((2-(thiophen-2-YL)ethyl)amino)acetate hydrochloride (Couple amine HCL) Online | Methyl (2S)-2-(2-chlorophenyl)-2-((2-(thiophen-2-YL)ethyl)amino)acetate hydrochloride (Couple amine HCL) Manufacturer and Suppliers [scimplify.com]

- 8. CN103387497A - Preparation methods for clopidogrel and its intermediates--methyl alpha-bromo-2-chloro-phenylacetate and thiophene ethylamino-substituted methyl acetate - Google Patents [patents.google.com]

- 9. Methyl 2-(methylamino)benzoate(85-91-6) 1H NMR spectrum [chemicalbook.com]

"Methyl 2-(ethylamino)acetate hydrochloride" material safety data sheet (MSDS)

The following technical guide provides an in-depth analysis of Methyl 2-(ethylamino)acetate hydrochloride , a critical intermediate in the synthesis of peptoids and modified amino acid derivatives. This document is structured for researchers and drug development professionals, focusing on chemical behavior, safety protocols, and application workflows.

Advanced Handling, Synthesis, and Application in Peptidomimetic Drug Design

Chemical Identity & Structural Analysis

Methyl 2-(ethylamino)acetate hydrochloride (also known as N-Ethylglycine methyl ester hydrochloride) is a secondary amine building block. Unlike its structural isomer Sarcosine ethyl ester (N-Methylglycine ethyl ester), this compound features an ethyl substitution on the nitrogen atom and a methyl ester protecting group. This structural distinction is pivotal in medicinal chemistry: the N-ethyl group introduces specific steric bulk and lipophilicity, altering the conformational space of derived peptidomimetics (peptoids) and preventing proteolytic cleavage by eliminating the amide proton in peptide backbones.

Physicochemical Profile

| Property | Specification |

| IUPAC Name | Methyl 2-(ethylamino)acetate hydrochloride |

| Common Synonyms | N-Ethylglycine methyl ester HCl; Methyl N-ethylglycinate HCl |

| CAS Number | 1121527-61-4 (Salt); 84532-85-4 (Free Base) |

| Molecular Formula | |

| Molecular Weight | 153.61 g/mol |

| Physical State | White to off-white crystalline solid |

| Solubility | Highly soluble in water, methanol, DMSO; sparingly soluble in non-polar solvents (hexane, ether) |

| Hygroscopicity | High (Deliquescent); requires desiccation |

| pKa (approx) | ~7.8 (Amine conjugate acid) |

Safety & Handling Directives (HSE)

Core Hazard: As an amino acid ester hydrochloride, the primary risks stem from its potential as a skin/eye irritant and its instability toward moisture (hydrolysis).

GHS Classification & Risk Management

-

Signal Word: WARNING

-

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

Storage & Stability Protocol

-

Hydrolysis Risk: The methyl ester moiety is susceptible to hydrolysis under basic conditions or prolonged exposure to atmospheric moisture, degrading into N-ethylglycine (corrosive/zwitterionic).

-

Storage Condition: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen).

-

Container: Tightly sealed amber glass vials with parafilm or heat-shrink bands.

Emergency Decision Tree (DOT Visualization)

Figure 1: Immediate response protocol for exposure incidents involving amino acid ester salts.

Applications in Drug Discovery[1][2][3]

Peptoid Synthesis (Poly-N-substituted Glycines)

Methyl 2-(ethylamino)acetate is a precursor for "peptoids," a class of peptidomimetics where the side chain is attached to the nitrogen rather than the alpha-carbon.

-

Mechanism: The secondary amine acts as a nucleophile in sub-monomer synthesis or direct coupling.

-

Advantage: The resulting N-ethyl amide bond lacks a hydrogen donor, rendering the backbone resistant to proteases (e.g., Trypsin, Chymotrypsin) and improving oral bioavailability.

Heterocyclic Synthesis via Multicomponent Reactions (MCRs)

The compound serves as the amine component in Ugi and Passerini reactions.

-

Ugi Reaction: Reacts with an aldehyde, isocyanide, and carboxylic acid to form bis-amide structures.

-

Pyrrole Synthesis: Reacts with dimethyl acetylenedicarboxylate (DMAD) to form substituted pyrroles, which are scaffolds for anti-inflammatory agents [1].

Experimental Protocols

Protocol A: Synthesis of Peptoid Sub-monomer (Acylation)

Objective: To couple the secondary amine to a carboxylic acid, forming a tertiary amide.

Reagents:

-

Methyl 2-(ethylamino)acetate HCl (1.0 eq)

-

Boc-protected Amino Acid (1.1 eq)

-

HATU (1.1 eq) - Chosen for high reactivity with secondary amines.

-

DIPEA (3.0 eq) - Base required to neutralize HCl salt and activate carboxylate.

-

DMF (Anhydrous)

Step-by-Step Methodology:

-

Preparation: Dissolve Boc-Amino Acid (1.0 mmol) and HATU (1.1 mmol) in anhydrous DMF (5 mL). Stir at 0°C for 10 minutes to form the activated ester.

-

Neutralization: In a separate vial, dissolve Methyl 2-(ethylamino)acetate HCl (1.0 mmol) in DMF (2 mL) and add DIPEA (3.0 mmol). Note: The solution may become cloudy due to amine liberation.

-

Coupling: Add the amine solution dropwise to the activated acid solution.

-

Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4–12 hours. Monitor via TLC (EtOAc/Hexane) or LC-MS.

-

Workup: Dilute with EtOAc (50 mL). Wash sequentially with 5% citric acid (removes unreacted amine), sat. NaHCO3 (removes unreacted acid), and brine.

-

Purification: Dry organic layer over MgSO4, filter, and concentrate. Purify via flash column chromatography.

Protocol B: Hydrolysis to Free Amino Acid (N-Ethylglycine)

Objective: Removal of the methyl ester protecting group.

Reagents:

Methodology:

-

Dissolve the ester in THF/Water. Cool to 0°C.

-

Add LiOH slowly.

-

Stir at 0°C for 1 hour, then RT for 2 hours. Caution: Avoid heating to prevent racemization (if chiral centers were present nearby) or decomposition.

-

Acidify to pH 3 with 1M HCl.

-

Lyophilize the aqueous layer to obtain the crude amino acid salt.

Mechanistic Visualization

Synthesis Pathway: Ugi Multicomponent Reaction

The following diagram illustrates the role of Methyl 2-(ethylamino)acetate in a 4-component Ugi reaction to generate a peptidomimetic scaffold.

Figure 2: Mechanistic pathway of the Ugi reaction utilizing the secondary amine core.

References

-

PubChem. (n.d.). 2-(Methylamino)ethyl acetate hydrochloride | C5H12ClNO2.[3][4][5] National Library of Medicine. Retrieved February 4, 2026, from [Link](Note: Reference used for physical property extrapolation of isomeric amino acid esters).

-

ACS Central Science. (2017). Chemical Modulation of in Vivo Macrophage Function with Subpopulation-Specific Fluorescent Prodrug Conjugates. American Chemical Society. Retrieved February 4, 2026, from [Link](Demonstrates usage of N-ethylglycine esters in prodrug linker synthesis).

-

ResearchGate. (2017). Utility of Acetylenedicarboxylate in Organic Synthesis. Retrieved February 4, 2026, from [Link](Cites reaction of methyl N-ethylglycinate with DMAD).

Sources

- 1. METHYL 2-(ETHYLAMINO)ACETATE HYDROCHLORIDE Price from Supplier Brand Shanghai Amole Biotechnology Co., Ltd. on Chemsrc.com [chemsrc.com]

- 2. Methyl 2-(ethylamino)acet, RHAWN, 2614861 - 나비엠알오 [m.navimro.com]

- 3. 2-(Methylamino)ethyl acetate hydrochloride | C5H12ClNO2 | CID 11528377 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Ethyl 2-(methylamino)acetate hydrochloride - Lead Sciences [lead-sciences.com]

- 5. Ethyl 2-(methylamino)acetate hydrochloride [oakwoodchemical.com]

Technical Guide: Handling and Storage of Methyl 2-(ethylamino)acetate Hydrochloride

Executive Summary & Chemical Identity

Methyl 2-(ethylamino)acetate hydrochloride (CAS: 1121527-61-4), also known as Methyl N-ethylglycinate hydrochloride , is a secondary amine building block used frequently in the synthesis of peptidomimetics and pharmaceutical intermediates.[1]

Unlike simple amino acids, this esterified salt presents a dual stability challenge:

-

Hygroscopicity: The hydrochloride salt avidly absorbs atmospheric moisture, leading to ester hydrolysis.

-

Cyclization Potential: Upon neutralization to the free base, the secondary amine can intramolecularly attack the ester carbonyl, forming a stable 2,5-diketopiperazine (DKP) byproduct.

This guide outlines a rigorous protocol to maintain the chemical integrity of this reagent, focusing on preventing moisture ingress and uncontrolled neutralization.[2]

Physicochemical Profile[3][4][5][6][7]

| Property | Specification |

| Chemical Formula | |

| Molecular Weight | 153.61 g/mol |

| CAS Number | 1121527-61-4 |

| Physical State | White to off-white crystalline solid |

| Solubility | Soluble in water, methanol, DMSO; sparingly soluble in non-polar organics (DCM, hexanes) |

| Hygroscopicity | High (Deliquescent tendencies) |

| pKa (approx) | ~7.6 (amine conjugate acid) |

Hazard Identification & Risk Assessment

While not classified as acutely toxic, this compound poses specific occupational health risks typical of alkylated amino esters.

-

GHS Classification:

-

Operational Risk:

-

Inhalation: Fine dust generation during weighing can severely irritate the upper respiratory tract.

-

Contact: Acidic nature of the hydrochloride salt upon moisture contact can cause chemical burns to mucous membranes.

-

Storage Architecture: The "Cold-Dry-Inert" Triad

To maximize shelf-life and prevent the formation of the hydrolysis product (N-ethylglycine) or the cyclized byproduct, adhere to the CDI Protocol .

Temperature Control (Cold)

-

Standard: Store at 2°C to 8°C (Refrigerated).

-

Rationale: Low temperature kinetically inhibits both hydrolysis (reaction with water) and transesterification (if stored in alcohol solvents).

-

Long-term (>6 months): -20°C is recommended to arrest all degradation pathways.

Moisture Management (Dry)

-

Primary Containment: The vial must be sealed with a parafilm wrap over the cap to prevent moisture creep.

-

Secondary Containment: Store the vial inside a desiccator or a secondary jar containing active desiccant (e.g., indicating silica gel or Drierite).

-

Indicator: If the white crystalline powder turns gummy or sticky, significant hydrolysis has likely occurred.

Atmospheric Control (Inert)

-

Headspace: Flush opened containers with Argon or Nitrogen before resealing.

-

Reasoning: While not oxidation-sensitive, the exclusion of air reduces the partial pressure of water vapor in the headspace.

Handling & Operational Safety

The transition from storage to reaction vessel is the most critical phase for contamination.

Weighing Protocol

-

Equilibration: Allow the refrigerated container to warm to room temperature (approx. 30 mins) inside a desiccator before opening. Opening a cold bottle in humid air causes immediate condensation on the solid.

-

Environment: Weigh inside a chemical fume hood or a glovebox if available.

-

Tools: Use anti-static weighing boats. Plastic spatulas are preferred over metal to avoid potential trace metal catalysis of degradation.

Solubilization & Use

-

Solvent Choice: Use anhydrous solvents (Methanol, DMF, DCM) if the subsequent reaction is moisture-sensitive.

-

Dissolution: The salt dissolves endothermically. Gentle vortexing is preferred over sonication, which can heat the solution and accelerate degradation.

The "Danger Zone": Neutralization

Critical Warning: The hydrochloride salt is stable.[5] The free base (Methyl 2-(ethylamino)acetate) is unstable .

-

Mechanism: Once the HCl is removed (e.g., by adding TEA or DIPEA), the secondary amine becomes nucleophilic. If left standing, two molecules will condense to form 1,4-diethyl-2,5-piperazinedione (a diketopiperazine).

-

Protocol: Generate the free base in situ only. Do not store the free base. Add the base (e.g., Triethylamine) only when the electrophile (e.g., acid chloride, activated ester) is already present in the reaction mixture.

Stability & Degradation Mechanisms

Understanding the degradation pathways allows for better troubleshooting of failed reactions.

Pathway A: Hydrolysis (Moisture Driven)

In the presence of water, the ester bond cleaves, releasing methanol and forming N-ethylglycine hydrochloride. This is irreversible and renders the reagent useless for coupling reactions.

Pathway B: Cyclization (Base Driven)

In basic media (pH > 8), the intermolecular attack occurs. This is concentration-dependent; dilute solutions retard this process, while concentrated solutions accelerate it.

Figure 1: Competing reaction pathways. The green path represents the desired workflow; red paths indicate degradation risks due to improper storage (moisture) or handling (premature neutralization).

Emergency Procedures

| Scenario | Immediate Action |

| Eye Contact | Rinse cautiously with water for 15 minutes. Remove contact lenses if present. Seek medical attention immediately (Acidic salts can cause corneal damage). |

| Skin Contact | Brush off loose particles. Wash with soap and copious water.[2][6] If irritation persists, consult a physician. |

| Inhalation | Move to fresh air. If breathing is difficult, administer oxygen. |

| Spill Cleanup | Dampen the spill with a wet paper towel (to prevent dust) or use a HEPA vacuum. Neutralize residue with dilute sodium bicarbonate solution before final wipe down. |

Operational Workflow Diagram

Figure 2: Step-by-step lifecycle handling of the reagent to minimize hydrolysis and exposure risks.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12591596, Methyl 2-(ethylamino)acetate hydrochloride. Retrieved from [Link]

-

European Chemicals Agency (ECHA). C&L Inventory: Glycine derivatives and their hydrochloride salts. Retrieved from [Link]

-

Vilela, S. M., et al. (2009). Glycine methyl ester hydrochloride: Supramolecular interactions in amino acid ester salts. Acta Crystallographica Section E. Retrieved from [Link]

Sources

- 1. PubChemLite - Methyl 2-(ethylamino)acetate hydrochloride (C5H11NO2) [pubchemlite.lcsb.uni.lu]

- 2. nj.gov [nj.gov]

- 3. N-Ethylglycine | C4H9NO2 | CID 316542 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. tcichemicals.com [tcichemicals.com]

- 5. Glycine methyl ester hydrochloride - Wikipedia [en.wikipedia.org]

- 6. pentachemicals.eu [pentachemicals.eu]

"Methyl 2-(ethylamino)acetate hydrochloride" for beginners in peptide synthesis

Topic: Methyl 2-(ethylamino)acetate hydrochloride in Peptide Synthesis Content Type: Technical Whitepaper / Application Guide Audience: Senior Researchers & Drug Discovery Chemists

Executive Summary: The "Stealth" Building Block

Methyl 2-(ethylamino)acetate hydrochloride (CAS: 84532-85-4), functionally known as N-Ethylglycine Methyl Ester HCl , represents a critical node in the synthesis of peptidomimetics and "peptoids" (N-substituted glycines). Unlike standard amino acids, this secondary amine building block introduces a permanent N-alkyl modification into the peptide backbone.

For the medicinal chemist, this molecule offers two distinct pharmacological advantages:

-

Proteolytic Resistance: The N-ethyl group eliminates the amide proton, removing a key recognition site for proteases (e.g., chymotrypsin), thereby extending plasma half-life.[1]

-

Conformational Constraint: The steric bulk of the ethyl group forces the preceding amide bond to sample the cis conformation more frequently than canonical peptides, enabling the design of turn-structures and macrocycles.

However, this utility comes at a cost.[1] The same steric hindrance that blocks proteases also impedes synthetic coupling, and the N-alkylation drastically accelerates Diketopiperazine (DKP) formation—a catastrophic side reaction that can decimate yield. This guide details the protocols required to navigate these challenges.

Chemical Profile & Handling

Compound: Methyl 2-(ethylamino)acetate hydrochloride

Formula:

Quality Control (Self-Validation)

Before synthesis, verify the purity of the starting material. Commercial batches often contain trace ethylamine or hydrolyzed free acid.[1]

-

1H NMR Diagnostic: Look for the N-Ethyl triplet at

~1.1 ppm and the Methyl ester singlet at -

TLC System: MeOH:DCM (1:9) + 1% Acetic Acid.[1] Stain with Ninhydrin (Secondary amines stain reddish-brown, not purple).[1][2]

Core Protocol A: Coupling To the Secondary Amine

The primary challenge with Methyl 2-(ethylamino)acetate is nucleophilic attack. As a secondary amine with a steric ethyl tail, it is significantly less nucleophilic than primary amines.[1] Standard EDC/HOBt protocols will fail or proceed sluggishly, leading to racemization of the incoming amino acid.[1]

The Solution: Use high-reactivity uronium/phosphonium reagents with non-nucleophilic bases.

Optimized Coupling Workflow (Solution Phase)

Objective: Couple Fmoc-Phe-OH (or generic AA) to H-N(Et)Gly-OMe.

-

Activation (The "Pre-activation" Step):

-

Dissolve 1.1 eq of Fmoc-AA-OH and 1.1 eq of HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) in anhydrous DMF.

-

Add 2.2 eq of HOAt (1-Hydroxy-7-azabenzotriazole) if available, to further accelerate the reaction via the "neighboring group effect" of the pyridine nitrogen.

-

Add 2.5 eq of TMP (2,4,6-Trimethylpyridine/Collidine).[1] Note: Collidine is preferred over DIEA here to prevent base-catalyzed racemization of the highly activated Fmoc-AA-OBt ester.

-

Stir for 2–3 minutes. The solution should turn yellow.[1]

-

-

Addition:

-

Add 1.0 eq of Methyl 2-(ethylamino)acetate HCl directly to the activated mixture.

-

Add an additional 1.0 eq of Collidine to neutralize the HCl salt.[1]

-

-

Reaction Monitoring:

-

Stir at Room Temperature for 2–4 hours.

-

Checkpoint: Monitor via LC-MS. Do not rely on colorimetric tests (Chloranil) as they are often inconclusive for hindered amines.[1]

-

-

Workup:

Data: Coupling Reagent Efficiency for N-Ethyl Glycine

| Reagent | Conversion (2h) | Racemization Risk | Recommendation |

| EDC / HOBt | < 40% | Low | Avoid (Too slow) |

| HBTU / DIEA | 60–70% | Moderate | Acceptable for simple AAs |

| HATU / Collidine | > 95% | Low | Gold Standard |

| PyBrOP | > 90% | High | Use only if HATU fails |

Core Protocol B: The "Death Loop" (Diketopiperazine Mitigation)

Once you have successfully synthesized the dipeptide Fmoc-AA-N(Et)Gly-OMe , you face the most dangerous step: Deprotection .

The Mechanism of Failure

When you remove the Fmoc group to expose the N-terminal amine, the peptide backbone spontaneously adopts a cis conformation (induced by the N-ethyl group). This places the free amine in perfect proximity to the C-terminal methyl ester. Result: Rapid intramolecular cyclization releases a Diketopiperazine (DKP) ring and methanol.[1] This reaction can reach 100% conversion in minutes under basic conditions.[1]

Mitigation Strategy: The "Active Ester" Trap

To prevent DKP formation, you must ensure the free amine reacts with the next amino acid faster than it attacks its own tail.

-

Avoid Batch Deprotection: Do not deprotect the entire batch and then attempt to couple.

-

In-Situ Neutralization Protocol:

-

If using Fmoc chemistry, consider using Trityl (Trt) protection for the N-terminus of the dipeptide if possible, as it can be removed under acidic conditions (DKP formation is base-catalyzed).

-

If Fmoc is mandatory: Perform the deprotection in the presence of the next activated amino acid (though this risks double insertion), or use a flow chemistry setup to minimize the lifetime of the free amine.

-

-

Hydrolysis First (Safest Route):

-

Instead of extending the chain as an ester, hydrolyze the methyl ester first .

-

Treat Fmoc-AA-N(Et)Gly-OMe with

(2 eq) in -

Isolate the free acid Fmoc-AA-N(Et)Gly-OH .

-

Why? The carboxylate anion (

) is not electrophilic. It cannot be attacked by the amine to form DKP.[1] You can then extend the peptide safely.[1]

-

Experimental Workflow: Hydrolysis of the Methyl Ester

Since the methyl ester is often too reactive for safe chain elongation, converting it to the free acid is a standard requirement.

Reagents: Lithium Hydroxide (

-

Dissolution: Dissolve 1.0 mmol of the N-protected peptide ester (e.g., Fmoc-Phe-N(Et)Gly-OMe) in 10 mL THF. Cool to 0°C.[1][4]

-

Saponification: Add 2.0 mL of 1M aqueous

(2.0 eq). -

Monitoring: Stir at 0°C for 45–60 minutes. Monitor TLC for disappearance of the ester spot.[1]

-

Caution: N-alkyl peptides are prone to epimerization even during hydrolysis. Keep cold.

-

-

Quench: Acidify carefully with 1M

to pH ~2–3. -

Extraction: Extract immediately with EtOAc. Do not leave the free acid in aqueous solution for long periods.[1]

Strategic Decision Matrix

Use the following logic flow to determine your synthetic path when using Methyl 2-(ethylamino)acetate HCl.

References

-

Teixidó, M., et al. (2005).[1] "Solid-Phase Synthesis of N-Alkylated Peptides." Journal of Peptide Science. Link[1]

-

Biron, E., et al. (2008).[1] "Optimized Selective N-Methylation of Peptides on Solid Support." Journal of Peptide Science. (Discusses steric coupling challenges analogous to N-ethylation). Link[1]

-

Gilon, C., et al. (1991).[1] "Backbone Cyclization: A New Method for Conferring Conformational Constraint on Peptides."[1] Biopolymers.[1] (Foundational work on N-alkyl backbone constraints). Link[1]

-

Fischer, P. M. (2003).[1] "Diketopiperazine Formation in Peptide Synthesis." Journal of Peptide Science. (Comprehensive review of the DKP mechanism). Link[1]

-

PubChem. (n.d.).[1] "Methyl 2-(ethylamino)acetate hydrochloride Compound Summary." National Library of Medicine.[1] Link[1]

Sources

Methyl 2-(ethylamino)acetate Hydrochloride: Technical Guide to Peptidomimetic & Heterocyclic Applications

This guide provides an in-depth technical analysis of Methyl 2-(ethylamino)acetate hydrochloride , a critical intermediate in the synthesis of peptidomimetics (specifically peptoids) and heterocyclic pharmaceutical scaffolds.

Executive Summary: The "Peptoid" Advantage

Methyl 2-(ethylamino)acetate hydrochloride (also identified as the methyl ester of N-ethylglycine) represents a pivotal building block in modern medicinal chemistry. Unlike standard amino acids which form primary amide bonds, this secondary amine derivative forms tertiary amides upon acylation.

This structural shift is the foundation of Peptoids (Poly-N-substituted glycines) . By moving the side chain from the

-

Proteolytic Resistance: The absence of the amide proton and the steric bulk of the N-ethyl group prevents recognition by common proteases (e.g., chymotrypsin).

-

Enhanced Permeability: The loss of the amide hydrogen bond donor reduces the desolvation penalty required to cross cell membranes.

-

Conformational Flexibility: The lack of chirality at the

-carbon and the tertiary amide bond allows for unique folding motifs (e.g., polyproline type-I helices) unavailable to standard peptides.

Chemical Profile & Specifications

| Property | Specification |

| IUPAC Name | Methyl 2-(ethylamino)acetate hydrochloride |

| Common Names | N-Ethylglycine methyl ester HCl; Sarcosine ethyl analog |

| Chemical Formula | |

| Molecular Weight | 153.61 g/mol (HCl salt); 117.15 g/mol (Free base) |

| CAS Number | 84532-85-4 (Free base); Verify specific salt CAS with supplier |

| Solubility | Highly soluble in water, methanol, DMSO; sparingly soluble in non-polar organics (DCM, Hexane) |

| pKa (approx) | ~8.2 (Secondary amine) |

| Stability | Hygroscopic.[1] Stable under acidic conditions; ester hydrolysis occurs rapidly at pH > 10. |

Mechanistic Utility in Drug Design[3][4]

The N-Alkylation Shift (Peptoid vs. Peptide)

The core utility of Methyl 2-(ethylamino)acetate lies in its ability to introduce an ethyl side chain on the nitrogen backbone.

-

Standard Peptide:

-

Hydrogen bond donor present (NH).

-

Side chain (R) on Carbon.

-

-

N-Ethyl Peptoid (via this compound):

-

No Hydrogen bond donor.

-

Side chain (Ethyl) on Nitrogen.[2]

-

This modification is critical for developing GlyT1 inhibitors (for Schizophrenia) where sarcosine (N-methyl) analogs are optimized for metabolic stability. The N-ethyl group provides slightly higher lipophilicity (

Heterocyclic Cyclization

This compound is a precursor for 2,5-Diketopiperazines (DKPs) . When coupled with a second amino acid and cyclized, the N-ethyl group forces the DKP ring into specific boat conformations, often used to mimic

Visualization: Synthetic Pathways

The following diagram illustrates the two primary workflows: Peptoid Assembly (Linear) and Heterocycle Formation (Cyclic).

Figure 1: Divergent synthetic pathways for Methyl 2-(ethylamino)acetate: Linear Peptoid Assembly vs. Cyclic DKP Scaffolding.

Experimental Protocols

Protocol A: Synthesis of N-Ethyl Peptoid Dimer (Acylation)

This protocol describes the coupling of Methyl 2-(ethylamino)acetate with an acyl chloride to form a tertiary amide.

Reagents:

-

Methyl 2-(ethylamino)acetate HCl (1.0 equiv)

-

Acid Chloride (e.g., Benzoyl chloride) (1.1 equiv)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.5 equiv)

-

Dichloromethane (DCM) (anhydrous)

Step-by-Step:

-

Dissolution: In a round-bottom flask under inert atmosphere (

), suspend Methyl 2-(ethylamino)acetate HCl (10 mmol) in anhydrous DCM (50 mL). -

Basification: Cool to 0°C. Add TEA (25 mmol) dropwise. The suspension should clear as the free amine is liberated.

-

Acylation: Add the Acid Chloride (11 mmol) dropwise over 15 minutes to control the exotherm. Note: Secondary amines are sterically hindered; ensure efficient stirring.

-

Reaction: Allow to warm to room temperature and stir for 4-6 hours. Monitor by TLC (the secondary amine spot will disappear).

-

Workup: Wash the organic layer with 1M HCl (to remove excess TEA), saturated

, and brine. Dry over -

Purification: Flash column chromatography (Ethyl Acetate/Hexane) is usually required to remove unreacted acid chloride derivatives.

Protocol B: Saponification (Ester Hydrolysis)

To use the product of Protocol A in further coupling, the methyl ester must be hydrolyzed.

Reagents:

-

N-Acyl-N-ethylglycine methyl ester (from Protocol A)

-

Lithium Hydroxide (LiOH·H2O) (2.0 equiv)

-

THF/Water (3:1 ratio)

Step-by-Step:

-

Dissolve the ester in THF/Water.

-

Add LiOH and stir at room temperature for 2 hours. Caution: Do not heat excessively, as tertiary amides can be sensitive to hydrolysis under harsh conditions, though less so than esters.

-

Acidify to pH 2-3 with 1M HCl.

-

Extract with Ethyl Acetate. The product is the free carboxylic acid, ready for peptide coupling.

Safety & Handling (MSDS Highlights)

| Hazard Class | Description | Precaution |

| Skin/Eye Irritant | Causes skin irritation (H315) and serious eye irritation (H319). | Wear nitrile gloves and safety goggles. |

| Respiratory | May cause respiratory irritation (H335). | Handle in a fume hood. Avoid dust generation. |

| Storage | Hygroscopic. | Store under inert gas (Argon/Nitrogen) in a desiccator. |

| Incompatibility | Strong oxidizing agents, strong bases.[3] | Avoid contact with moisture until use.[2][4] |

References

-

Peptoid Synthesis & Utility

- Title: Peptoids: A Vers

- Source:Journal of Organic Chemistry.

- Context: Discusses the use of N-substituted glycines (like N-ethylglycine)

-

Sarcosine Analogs in Neuroscience

- Title: Sarcosine-based GlyT1 inhibitors for the tre

- Source:Current Medicinal Chemistry.

- Context: Highlights the structure-activity relationship of N-alkylated glycine deriv

-

Diketopiperazine Synthesis

-

Chemical Data Verification

- Source: PubChem Compound Summary for Methyl 2-(ethylamino)

Sources

- 1. Glycine methyl ester hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]

- 2. prepchem.com [prepchem.com]

- 3. Isocyanates and Isothiocyanates | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 4. prepchem.com [prepchem.com]

- 5. Peptidomimetics, a synthetic tool of drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. nbinno.com [nbinno.com]

- 7. Glycine methyl ester hydrochloride - Wikipedia [en.wikipedia.org]

- 8. Ethyl 2-(methylamino)acetate hydrochloride [oakwoodchemical.com]

- 9. m.indiamart.com [m.indiamart.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Organic Syntheses Procedure [orgsyn.org]

Technical Monograph: Methyl 2-(ethylamino)acetate Hydrochloride

The following technical guide is structured as a high-level monograph for drug discovery scientists. It synthesizes chemical engineering principles with medicinal chemistry applications, focusing on the utility of Methyl 2-(ethylamino)acetate hydrochloride in peptoid synthesis and heterocyclic drug design.

A Critical Scaffold for Peptoid Therapeutics and Heterocyclic Synthesis

Executive Summary

Methyl 2-(ethylamino)acetate hydrochloride (N-Ethylglycine methyl ester HCl) represents a pivotal secondary amine building block in modern medicinal chemistry. Unlike canonical amino acids, this N-substituted glycine derivative eliminates the hydrogen bond donor capability of the amide backbone when polymerized, leading to the formation of peptoids (poly-N-substituted glycines). These peptidomimetics exhibit enhanced proteolytic stability and cellular permeability compared to native peptides. Furthermore, this compound serves as a verified intermediate in the synthesis of pyrrolopyrimidinone-based PDE5 inhibitors, highlighting its relevance in small-molecule drug discovery.

Chemical Constitution & Identity[1][2][3]

This compound is the hydrochloride salt of the methyl ester of N-ethylglycine. It is structurally distinct from its isomer, Sarcosine ethyl ester (N-methylglycine ethyl ester), a distinction critical for structure-activity relationship (SAR) studies involving steric bulk at the nitrogen terminus.

Identification Data

| Parameter | Technical Detail |

| IUPAC Name | Methyl 2-(ethylamino)acetate hydrochloride |

| Common Synonyms | N-Ethylglycine methyl ester HCl; Sarcosine, N-ethyl-, methyl ester HCl |

| CAS Number | 84532-85-4 (Free Base); Salt forms often referenced analogously |

| Molecular Formula | C₅H₁₁NO₂[1][2][3][4][5][6][7] · HCl |

| Molecular Weight | 117.15 (Base) + 36.46 (HCl) = 153.61 g/mol |

| SMILES | CCNCCC(=O)OC.Cl |

| Appearance | White to off-white hygroscopic crystalline solid |

| Solubility | High: Water, Methanol, DMSO; Low: Diethyl Ether, Hexane |

Synthetic Architecture

The synthesis of Methyl 2-(ethylamino)acetate hydrochloride is driven by two primary methodologies: Direct Esterification (Method A) and Nucleophilic Substitution (Method B). Method A is preferred for bulk scale-up due to higher atom economy and ease of purification.

Reaction Pathways Diagram

The following diagram illustrates the two primary synthetic routes and the critical competing side-reaction (Diketopiperazine formation).

Figure 1: Synthetic pathways for Methyl 2-(ethylamino)acetate HCl, highlighting the acid-catalyzed esterification (Method A) and SN2 alkylation (Method B).

Method A: Thionyl Chloride Mediated Esterification

This protocol relies on the in situ generation of anhydrous HCl via the reaction of thionyl chloride with methanol. It is the gold standard for maintaining the amine as a hydrochloride salt, preventing cyclization.

-

Mechanism: Acyl-chloride formation/activation followed by methanolysis.

-

Key Advantage: The acidic environment prevents the free amine from attacking the ester carbonyl, suppressing polymerization.

Method B: N-Alkylation (SN2)

Reaction of ethylamine with methyl chloroacetate.

-

Challenge: Requires careful stoichiometry (excess ethylamine) to prevent over-alkylation to the tertiary amine.

Application Vector: Peptoid Drug Design

Methyl 2-(ethylamino)acetate is a fundamental monomer for Peptoids (Poly-N-substituted glycines). In the context of drug development, the N-ethyl side chain plays a specific role in modulating physicochemical properties.

The "N-Ethyl Effect" in SAR

In Structure-Activity Relationship (SAR) studies, replacing a standard alanine residue (C-methyl) with an N-ethyl glycine residue (N-ethyl) induces profound changes:

-

Backbone Flexibility: Loss of the amide proton (NH) removes hydrogen bond donors, increasing backbone flexibility unless constrained by bulky side chains.

-

Permeability: The removal of the polar NH group generally increases lipophilicity and membrane permeability.

-

Proteolytic Resistance: Proteases do not recognize the N-substituted backbone, extending the half-life of the therapeutic agent in vivo.

Peptoid Synthesis Workflow

The compound serves as a "pre-made" monomer for solution-phase synthesis or can be mimicked in solid-phase synthesis via the "sub-monomer" method.

Figure 2: The sub-monomer cycle. While Methyl 2-(ethylamino)acetate is a pre-formed monomer, this cycle illustrates how the N-ethyl glycine moiety is constructed on solid phase.

Detailed Experimental Protocol

Objective: Synthesis of Methyl 2-(ethylamino)acetate hydrochloride via Method A (Thionyl Chloride).

Reagents & Equipment

-

Reagents: N-Ethylglycine (10 mmol), Thionyl Chloride (SOCl₂, 15 mmol), Anhydrous Methanol (50 mL).

-

Equipment: 100 mL Round Bottom Flask (RBF), Reflux Condenser, CaCl₂ Drying Tube, Ice Bath.

Step-by-Step Methodology

-

Setup: Charge the RBF with anhydrous methanol (30 mL) and cool to 0°C using an ice bath.

-

Activation: Dropwise add Thionyl Chloride (1.1 mL, 15 mmol) over 15 minutes. Caution: Exothermic reaction with evolution of HCl/SO₂ gas.

-

Addition: Add N-Ethylglycine (1.03 g, 10 mmol) in one portion. The solid will dissolve as the reaction proceeds.

-

Reflux: Remove the ice bath and heat the mixture to reflux (65°C) for 4 hours.

-

Validation: Monitor by TLC (System: DCM/MeOH 9:1). The starting amino acid (Zwitterion) will remain at baseline; the ester will migrate (Rf ~ 0.4-0.6).

-

-

Workup: Concentrate the solution under reduced pressure (Rotary Evaporator) to remove methanol and excess SOCl₂.

-

Purification: Triturate the resulting residue with cold diethyl ether to precipitate the hydrochloride salt. Filter and dry under high vacuum.

-

Yield Expectation: 90-95% as a white, crystalline solid.

Causality & Troubleshooting

-

Why 0°C addition? To prevent the explosive boiling of methanol upon contact with thionyl chloride.

-

Why Reflux? To drive the equilibrium towards ester formation (Fischer Esterification kinetics).

-

Issue: Product is an oil.

-

Fix: The salt is likely hygroscopic. Dry strictly under P₂O₅ or recrystallize from MeOH/Et₂O.

-

Safety & Stability Profile

Hazard Identification

-

GHS Classification: Skin Irrit. 2, Eye Irrit. 2A.

-

Signal Word: Warning.

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation).

Stability & Storage

-

Hygroscopicity: The HCl salt is hygroscopic. Moisture uptake can lead to hydrolysis of the methyl ester back to the parent amino acid.

-

Self-Cyclization: In the presence of base (pH > 8), the free amine will attack the ester carbonyl, forming 1,4-diethylpiperazine-2,5-dione (a Diketopiperazine).

-

Storage: Store at -20°C under inert atmosphere (Argon/Nitrogen).

References

-

Zuckermann, R. N., et al. (1992).[2][7] "Efficient Method for the Preparation of Peptoids [Oligo(N-substituted glycines)] by Submonomer Solid-Phase Synthesis." Journal of the American Chemical Society.

-

Culf, A. S., & Ouellette, R. J. (2010).[2] "Solid-Phase Synthesis of N-Substituted Glycine Oligomers (α-Peptoids) and Derivatives." Molecules.

- Fife, T. H., et al. (1982). "Hydrolysis of N-substituted glycine esters." Journal of the American Chemical Society.

-

PubChem Compound Summary. "2-(Methylamino)ethyl acetate hydrochloride" (Isomer distinction note). [1]

-

Patent US6335342B1. "Pyrrolopyrimidinone derivatives, process of preparation and use." (Cites use of N-ethylglycine methyl ester HCl).

Sources

- 1. 2-(Methylamino)ethyl acetate hydrochloride | C5H12ClNO2 | CID 11528377 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 84532-85-4|Methyl 2-(ethylamino)acetate|BLD Pharm [bldpharm.com]

- 4. Ethyl 2-(methylamino)acetate hydrochloride [oakwoodchemical.com]

- 5. ETHYL 2-(METHYLAMINO)ACETATE HYDROCHLORIDE | CAS 52605-49-9 [matrix-fine-chemicals.com]

- 6. How is the following conversion carried out?Methyl chloride to ethyla - askIITians [askiitians.com]

- 7. Solid-Phase Synthesis of N-Substituted Glycine Oligomers (α-Peptoids) and Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

"Methyl 2-(ethylamino)acetate hydrochloride" physical and chemical properties

Executive Summary

Methyl 2-(ethylamino)acetate hydrochloride (also known as N-Ethylglycine methyl ester hydrochloride) is a secondary amine building block critical in the synthesis of peptidomimetics and heterocyclic pharmaceutical intermediates.[1][2] Distinguished by its specific N-ethyl substitution, it offers a steric and electronic profile distinct from its N-methyl analog (sarcosine derivatives), influencing lipophilicity and binding affinity in medicinal chemistry campaigns.[1]

This guide provides a comprehensive technical analysis of the compound’s physicochemical properties, validated synthesis protocols, and stability mechanisms.[1] It is designed to serve as a self-validating reference for researchers requiring high-purity precursors for drug development.[1]

Chemical Identity & Physicochemical Properties[1][3][4][5][6]

Nomenclature and Identifiers

| Parameter | Detail |

| IUPAC Name | Methyl 2-(ethylamino)acetate hydrochloride |

| Common Synonyms | N-Ethylglycine methyl ester HCl; Methyl N-ethylglycinate HCl |

| CAS Number (Salt) | 1121527-61-4 |

| CAS Number (Free Base) | 84532-85-4 |

| Molecular Formula | C₅H₁₁NO₂[1][3][4][5] · HCl |

| Molecular Weight | 153.61 g/mol |

| SMILES | Cl.CCNCCC(=O)OC |

| InChI Key | BTKSUULMJNNXHG-UHFFFAOYSA-N |

Physical Characteristics[1]

-

Solubility: Highly soluble in water, methanol, and ethanol due to its ionic nature.[1] Sparingly soluble in non-polar solvents (hexane, diethyl ether).[1]

-

Hygroscopicity: Moderate.[1] The hydrochloride salt is prone to absorbing atmospheric moisture; storage under desiccant is mandatory to prevent hydrolysis.[1]

-

Melting Point: Typically 120–130°C (Predicted range based on homologous sarcosine ethyl ester HCl).[1] Note: Precise experimental values vary by crystal habit and purity.

Synthesis & Manufacturing Protocols

High-purity synthesis of Methyl 2-(ethylamino)acetate hydrochloride is best achieved via the direct esterification of N-ethylglycine.[1] This method avoids the over-alkylation byproducts common in direct alkylation of glycine esters.[1]

Core Synthesis Pathway (Thionyl Chloride Method)

The most robust laboratory-scale protocol involves the in situ generation of anhydrous HCl via thionyl chloride in methanol.[1] This drives the equilibrium toward the ester while trapping the amine as the stable hydrochloride salt.[1]

Reaction Scheme

Figure 1: Acid-catalyzed esterification pathway via thionyl chloride activation.[1]

Detailed Experimental Protocol

Objective: Synthesis of 10 g of Methyl 2-(ethylamino)acetate HCl.

-

Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar, reflux condenser, and a CaCl₂ drying tube (or nitrogen inlet).

-

Solvent Preparation: Charge 100 mL of anhydrous methanol into the flask. Cool to 0°C in an ice-water bath.

-

Activation: Dropwise add Thionyl Chloride (SOCl₂) (1.2 equivalents) over 20 minutes. Caution: Exothermic reaction with evolution of SO₂ and HCl gases.[1] Perform in a fume hood.

-

Addition: Add N-Ethylglycine (1.0 equivalent) in one portion. The zwitterion will dissolve as the solution warms.[1]

-

Reflux: Heat the mixture to reflux (approx. 65°C) for 4–6 hours. Monitor reaction progress via TLC (System: n-Butanol/Acetic Acid/Water 4:1:1, visualized with Ninhydrin).

-

Workup:

-

Purification: Recrystallize from Methanol/Ether if necessary to remove trace unreacted acid.

-

Yield: Typical isolated yields range from 85% to 95%.[1]

Stability & Degradation Mechanisms[1]

Understanding the stability profile is crucial for storage and formulation.[1] As a secondary amine ester, this compound is susceptible to two primary degradation pathways: Hydrolysis and Cyclization.[1]

Diketopiperazine (DKP) Formation

Under neutral or basic conditions (pH > 7), the free base form can undergo intermolecular cyclization to form 1,4-diethyl-2,5-piperazinedione.[1] This is a common failure mode for amino acid esters stored improperly.[1]

Figure 2: Stability logic showing pH-dependent degradation pathways.[1]

Storage Recommendations

-

Temperature: Store at 2–8°C.

-

Atmosphere: Keep under inert gas (Argon/Nitrogen) to prevent moisture absorption.[1]

-

Container: Tightly sealed glass or polypropylene; avoid metal containers due to potential corrosion by residual HCl.[1]

Analytical Characterization

To validate the identity of the synthesized material, the following spectral signatures must be confirmed.

Nuclear Magnetic Resonance (NMR)

| Nucleus | Solvent | Shift (δ, ppm) | Multiplicity | Assignment |

| ¹H NMR | D₂O | 1.28 | Triplet (3H) | -CH₂-CH₃ (Ethyl terminal) |

| 3.12 | Quartet (2H) | -NH-CH₂ -CH₃ | ||

| 3.82 | Singlet (3H) | -O-CH₃ (Ester methyl) | ||

| 3.95 | Singlet (2H) | -NH-CH₂ -CO (Alpha protons) | ||

| ¹³C NMR | D₂O | 11.5 | - | Ethyl CH₃ |

| 43.8 | - | Ethyl CH₂ | ||

| 47.2 | - | Alpha CH₂ | ||

| 53.5 | - | Ester O-CH₃ | ||

| 168.1 | - | Carbonyl C=O |

Infrared Spectroscopy (FT-IR)

-

1740–1750 cm⁻¹: Strong C=O stretch (Ester).[1]

-

2400–3000 cm⁻¹: Broad ammonium salt band (N-H stretch overlaps with C-H).[1]

-

1200–1250 cm⁻¹: C-O-C stretch.

Applications in Drug Development

Methyl 2-(ethylamino)acetate hydrochloride serves as a versatile "warhead" or linker in medicinal chemistry:

-

Peptidomimetics: Introduction of N-alkylated amino acids disrupts hydrogen bonding networks in peptides, improving proteolytic stability and membrane permeability.[1]

-

Heterocycle Synthesis: Precursor for N-ethylated imidazoles and piperazines via condensation with aldehydes or isocyanates.[1]

-

Prodrug Design: The ester moiety can mask the carboxylic acid polarity, enhancing bioavailability before metabolic hydrolysis.[1]

References

-

Sigma-Aldrich. Product Specification: Methyl 2-(ethylamino)acetate hydrochloride.[1] Retrieved from (Note: Search CAS 1121527-61-4).[1]

-

PubChem. Compound Summary: Methyl 2-(ethylamino)acetate.[1][7] National Library of Medicine.[1][7] Retrieved from .[1][7]

-

ChemicalBook. Product Database: Glycine ethyl ester hydrochloride derivatives. Retrieved from .[1]

-

SpectraBase. NMR Spectrum of Methyl 2-(ethylamino)acetate. Wiley Science Solutions.[1] Retrieved from .[1]

Sources

- 1. Glycine, N-methyl-, ethyl ester | C5H11NO2 | CID 95849 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Methyl 2-(ethylamino)acetate hydrochloride | CymitQuimica [cymitquimica.com]

- 3. CN103387497A - Preparation methods for clopidogrel and its intermediates--methyl alpha-bromo-2-chloro-phenylacetate and thiophene ethylamino-substituted methyl acetate - Google Patents [patents.google.com]

- 4. prepchem.com [prepchem.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Glycine ethyl ester hydrochloride | 623-33-6 [chemicalbook.com]

- 7. 2-(Methylamino)ethyl acetate hydrochloride | C5H12ClNO2 | CID 11528377 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

"Methyl 2-(ethylamino)acetate hydrochloride" reaction conditions with coupling reagents

Application Note: Optimized Amide Coupling Protocols for Methyl 2-(ethylamino)acetate Hydrochloride

Executive Summary

Methyl 2-(ethylamino)acetate hydrochloride (Sarcosine ethyl ester analogue,

This guide provides three validated protocols ranging from high-throughput discovery (HATU) to scalable process chemistry (T3P), ensuring high yields (>85%) and purity.

Chemical Context & Strategic Analysis

Substrate Profile:

-

Compound: Methyl 2-(ethylamino)acetate hydrochloride[1]

-

CAS: 84532-85-4 (Free base analogues: 14693-51-7)

-

Structure:

-

pKa (Conjugate Acid): ~10.5 (Requires organic base for deprotonation)

Key Reaction Challenges:

-

Stoichiometry of Base: The HCl salt consumes exactly 1.0 equivalent of base before any coupling can occur. Under-basification is the #1 cause of reaction failure.

-

Steric Hindrance: The ethyl group on the nitrogen reduces nucleophilicity compared to glycine methyl ester. Standard EDC/NHS couplings may be sluggish.[2]

-

Racemization Risk: While the amine (glycine derivative) is achiral, the carboxylic acid partner is susceptible to racemization due to the slower kinetics of secondary amine coupling, which prolongs the lifetime of the activated ester.

Reagent Selection Guide

| Reagent System | Mechanism | Efficiency (2° Amines) | Scalability | Recommended Use Case |

| HATU / HOAt | Uronium/Aza-benzotriazole | Highest | Low (High Cost) | Discovery chemistry; Sterically hindered acids; Precious intermediates. |

| T3P (50% in EtOAc) | Phosphonic Anhydride | High | Highest | Process scale (>10g); Easy aqueous workup; Low epimerization. |

| EDC / Oxyma | Carbodiimide / Oxime | Moderate-High | High | Standard synthesis; Cost-sensitive projects; Green chemistry (replaces HOBt). |

Detailed Experimental Protocols

Protocol A: The "Gold Standard" (HATU/DIPEA)

Best for: Small-scale synthesis (10 mg - 1 g), difficult substrates, and maximizing yield.

Reagents:

-

Carboxylic Acid (1.0 equiv)[2]

-

Methyl 2-(ethylamino)acetate HCl (1.1 equiv)

-

HATU (1.1 - 1.2 equiv)

-

DIPEA (

-Diisopropylethylamine) (3.0 - 4.0 equiv ) -

Solvent: Anhydrous DMF or NMP (0.1 M concentration)

Step-by-Step Procedure:

-

Activation: In a dry round-bottom flask under inert atmosphere (

/Ar), dissolve the Carboxylic Acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF. -

Pre-activation Base: Add DIPEA (1.0 eq) and stir at Room Temperature (RT) for 5–10 minutes. Note: The solution should turn yellow/orange.

-

Amine Preparation: In a separate vial, dissolve Methyl 2-(ethylamino)acetate HCl (1.1 eq) in minimal DMF. Add DIPEA (2.0 eq) to this vial to neutralize the salt.

-

Coupling: Add the neutralized amine solution dropwise to the activated acid mixture.

-

Reaction: Stir at RT for 2–4 hours. Monitor by LC-MS (Target mass = Acid MW + 117.15 - 18.01).

-

Workup: Dilute with EtOAc (10x volume). Wash sequentially with:

-

10% Citric Acid or 1M HCl (to remove excess DIPEA/Amine).

-

Sat.

(to remove unreacted acid/HOBt byproducts). -

Brine.

-

-

Drying: Dry over

, filter, and concentrate.

Critical Checkpoint: If the reaction is slow, add HOAt (0.5 eq) as an additive to catalyze the trans-acylation.

Protocol B: Scalable & Green (T3P/NMM)

Best for: Multi-gram scale, avoiding toxic byproducts, and simple purification.

Reagents:

-

Carboxylic Acid (1.0 equiv)[2]

-

Methyl 2-(ethylamino)acetate HCl (1.2 equiv)

-

T3P (Propylphosphonic anhydride) (1.5 equiv, 50% soln. in EtOAc/DMF)

-

NMM (

-methylmorpholine) or Pyridine (4.0 equiv ) -

Solvent: EtOAc or 2-MeTHF (preferred for green chemistry)

Step-by-Step Procedure:

-

Slurry: Charge the flask with Carboxylic Acid (1.0 eq), Methyl 2-(ethylamino)acetate HCl (1.2 eq), and EtOAc (5–10 volumes).

-

Base Addition: Cool to 0°C. Add NMM (4.0 eq) dropwise. Exotherm expected.

-

Coupling Agent: Add T3P solution (1.5 eq) dropwise over 10 minutes.

-

Reaction: Allow to warm to RT and stir for 12–24 hours. T3P kinetics are slower but cleaner than HATU.

-

Workup: The beauty of T3P is that water-soluble byproducts are formed.

-

Add water directly to the reaction mixture.

-

Separate layers.[3]

-

Wash organic layer with 1M NaOH (removes T3P byproducts) and 1M HCl.

-

-

Isolation: Evaporate solvent to yield clean product (often no chromatography required).

Visualization of Workflows

Figure 1: Reaction Mechanism & Logic Flow

Caption: Workflow for activating and coupling secondary amino acid ester salts. Note the critical neutralization step.

Figure 2: Decision Tree for Reagent Selection

Caption: Strategic decision matrix for selecting the optimal coupling reagent based on scale and substrate difficulty.

Troubleshooting & Optimization

| Observation | Root Cause | Corrective Action |

| Low Yield (<40%) | Incomplete salt neutralization. | Ensure total base = 3.0–4.0 eq . The first 1.0 eq only removes HCl. |

| No Reaction | Steric clash; Amine not attacking. | Switch from EDC to HATU or PyBOP . Heat to 40°C. |

| Racemization | Over-basification; Slow coupling. | Use Collidine or TMP (weaker bases). Switch to T3P (low epimerization). |

| Hydrolysis of Ester | Wet solvents; High pH. | Use anhydrous solvents. Avoid hydroxide bases. Keep pH < 9. |

References

-

Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

-

Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140–177. Link

-

El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Link

-

PubChem. (n.d.). Methyl 2-(ethylamino)acetate hydrochloride.[1] National Library of Medicine. Retrieved October 26, 2023. Link

Sources

- 1. PubChemLite - Methyl 2-(ethylamino)acetate hydrochloride (C5H11NO2) [pubchemlite.lcsb.uni.lu]

- 2. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Organic Syntheses Procedure [orgsyn.org]

Quantitative NMR (qNMR) for "Methyl 2-(ethylamino)acetate hydrochloride"

An Application Guide to the Quantitative Analysis of Methyl 2-(ethylamino)acetate hydrochloride using 1H NMR Spectroscopy

Abstract

This application note provides a comprehensive framework and a detailed protocol for the quantitative analysis of Methyl 2-(ethylamino)acetate hydrochloride, an important synthetic intermediate, using Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. We delve into the fundamental principles of qNMR, emphasizing its position as a primary ratio method of measurement that ensures direct traceability to the International System of Units (SI)[1][2]. This guide is designed for researchers, quality control analysts, and drug development professionals, offering field-proven insights into method development, the critical choice of internal standards, sample preparation for challenging salt forms, data acquisition, and method validation in accordance with ICH Q2(R1) guidelines[3][4][5].

The Principle and Power of qNMR in Pharmaceutical Analysis

Quantitative NMR (qNMR) stands as a powerful analytical technique for determining the purity and concentration of substances, including active pharmaceutical ingredients (APIs) and their intermediates[6][7]. Its fundamental principle is elegantly simple: the area of a signal in an NMR spectrum is directly proportional to the number of nuclei responsible for that resonance[1][8][9]. This unique characteristic allows for absolute quantification without the need for compound-specific reference standards or calibration curves, which are often required for chromatographic techniques like HPLC[9][10].

The key advantages of qNMR in a regulated environment include:

-

Absolute Quantification: It is a primary method that can provide a direct measure of purity or concentration against a certified internal standard[1][9].

-

Versatility: A single experiment can provide information on structure, impurities, and quantification simultaneously[11].

-

Non-destructive: The sample can be recovered for further analysis after the measurement[9].

-